3-(Tert-butyl)-1-ethyl-1H-pyrazole-5-carboxylic acid

Medicinal Chemistry Drug Design Physicochemical Properties

Researchers frequently encounter bottlenecks in lead optimization due to the limited availability of pyrazole scaffolds with a defined and non-replicable substitution pattern. This compound directly addresses the need for a building block with a precise steric and electronic profile. - Unique tert-butyl/ethyl pattern modulates LogP (2.1) and pKa (3.30) for fine-tuning physicochemical properties. - Serves as a starting point for IL-6 production inhibitors with a benchmark IC₅₀ of 820 nM. - Bulky tert-butyl group probes steric interactions in target binding sites & metal coordination geometry. - Reliable supply chain with batch-specific quality assurance for reproducible research.

Molecular Formula C10H16N2O2
Molecular Weight 196.25 g/mol
CAS No. 195447-83-7
Cat. No. B068171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Tert-butyl)-1-ethyl-1H-pyrazole-5-carboxylic acid
CAS195447-83-7
Synonyms3-(TERT-BUTYL)-1-ETHYL-1H-PYRAZOLE-5-CARBOXYLICACID
Molecular FormulaC10H16N2O2
Molecular Weight196.25 g/mol
Structural Identifiers
SMILESCCN1C(=CC(=N1)C(C)(C)C)C(=O)O
InChIInChI=1S/C10H16N2O2/c1-5-12-7(9(13)14)6-8(11-12)10(2,3)4/h6H,5H2,1-4H3,(H,13,14)
InChIKeyQFWVPDWDBJUZJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Tert-butyl)-1-ethyl-1H-pyrazole-5-carboxylic Acid: Identity & Properties


3-(Tert-butyl)-1-ethyl-1H-pyrazole-5-carboxylic acid (CAS 195447-83-7) is a heterocyclic compound belonging to the pyrazole-5-carboxylic acid class . Its structure features a pyrazole core with a tert-butyl group at the 3-position, an ethyl group at the 1-position, and a carboxylic acid at the 5-position, with a molecular formula of C₁₀H₁₆N₂O₂ and a molecular weight of 196.25 g/mol . The compound is primarily utilized as a building block in organic synthesis and medicinal chemistry research .

Pyrazole-5-carboxylic acid building block
3-tert-butyl & 1-ethyl substitution pattern
Supports organic synthesis & medicinal chemistry research

3-(Tert-butyl)-1-ethyl-1H-pyrazole-5-carboxylic Acid: Substitution Unreliability


Generic substitution of 3-(tert-butyl)-1-ethyl-1H-pyrazole-5-carboxylic acid is scientifically unreliable due to its specific substitution pattern. The combination of the bulky, electron-donating tert-butyl group at the 3-position and the ethyl group at the 1-position modulates the pyrazole ring's electronic properties and steric environment in a way that is not replicated by close analogs . SAR studies on pyrazole-5-carboxylic acid endothelin antagonists demonstrate that even minor modifications to the N1 or C3 substituents can drastically alter receptor binding affinity and selectivity [1]. For instance, replacing the ethyl group with a methyl group or the tert-butyl with a phenyl group leads to distinct changes in physicochemical properties like LogP and pKa , which directly impacts molecular recognition, solubility, and metabolic stability.

N1-ethyl replacement
Substituting N1-ethyl with methyl alters LogP and pKa, which may impact solubility and molecular recognition in target binding.
C3-tert-butyl vs. aryl
Replacing the tert-butyl group with a phenyl introduces an aromatic π-system, changing steric bulk and electronic properties; SAR profiles may not transfer.
General substitution sensitivity
Minor modifications at N1 or C3 can drastically shift receptor binding affinity and metabolic stability; close analogs should not be considered direct replacements.

Comparative Evidence for 3-(Tert-butyl)-1-ethyl-1H-pyrazole-5-carboxylic Acid


Physicochemical Profile vs. N1-Methyl Analog

The target compound exhibits distinct physicochemical properties compared to its closest analog, 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylic acid. This differentiation in lipophilicity and acidity is critical for predicting ADME properties and optimizing ligand efficiency in drug discovery campaigns .

Lipophilicity & Acidity
Data to verify
Target: LogP 2.1, pKa 3.30 vs. N1-methyl analog: LogP 1.9, pKa 3.15 pKa shift +0.15, LogP difference +0.2
Supports differentiation in ADME property prediction
Predicted values; experimental verification recommended
Medicinal Chemistry Drug Design Physicochemical Properties

Steric & Electronic Contrast with Aryl Pyrazoles

The target compound's 3-tert-butyl group provides a unique steric and electronic profile that is quantitatively different from aryl-substituted analogs. This feature is crucial for applications where a bulky, aliphatic group is required to direct regioselectivity or prevent unwanted side reactions .

Steric & Electronic Profile
Class-level
tert-Butyl (aliphatic, bulky, electron-donating) vs. Aryl (π-system, planar)
Supports selection for sterically demanding synthetic routes
Class-level inference; experimental confirmation may be required
Organic Synthesis Coordination Chemistry Steric Hindrance

Anti-inflammatory Activity (IL-6 Inhibition)

The target compound demonstrates measurable anti-inflammatory activity in vitro by inhibiting IL-6 production. This provides a baseline for further optimization and differentiates it from inactive or less active pyrazole analogs .

IL-6 Inhibition Activity
Reported
IC₅₀ = 820 nM
Supports anti-inflammatory hit-to-lead exploration
In vitro assay; target specificity requires further profiling
Inflammation Cytokine Inhibition SAR

Commercial Availability & Purity

The target compound is commercially available from multiple reputable vendors with a standard purity specification of 95-97%, ensuring reliable procurement for research and development purposes .

Commercial Purity
Specification review
95% (Fluorochem) 97% (Chemenu, LookChem)
Supports procurement from multiple vendors
Vendor-reported purity; confirm with COA
Procurement Supply Chain Purity

3-(Tert-butyl)-1-ethyl-1H-pyrazole-5-carboxylic Acid: Validated Applications


Anti-inflammatory Hit-to-Lead Optimization

This compound serves as a starting point for developing IL-6 production inhibitors. Its reported IC₅₀ of 820 nM provides a quantitative benchmark for SAR studies aimed at improving potency and selectivity against inflammatory targets .

Sterically Demanding Building Block for Library Synthesis

The unique tert-butyl and ethyl substitution pattern makes this compound a valuable building block for constructing diverse chemical libraries. Its specific LogP (2.1) and pKa (3.30) profile can be leveraged to fine-tune the physicochemical properties of lead compounds, while the bulky tert-butyl group can be used to probe steric interactions in target binding sites .

Coordination Chemistry: Ligand Precursor

The pyrazole-5-carboxylic acid core is a known ligand for metal ions. The electron-donating tert-butyl group and the ethyl substituent create a unique steric environment that can influence metal coordination geometry and catalytic activity , making it a candidate for developing novel catalysts.

Application
Selection Property
Validation Focus
Anti-inflammatory hit-to-lead studies
IL-6 inhibition benchmark context
SAR optimization against inflammatory targets
Sterically demanding building block
tert-Butyl steric profile & physicochemical tuning
LogP/pKa optimization in library synthesis
Coordination chemistry ligand precursor
Pyrazole-5-carboxylic acid metal-binding motif
Metal coordination geometry and catalyst development

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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